N-[4-(diethylamino)-2-methylphenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
描述
N-[4-(diethylamino)-2-methylphenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a structurally complex heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core. This scaffold is substituted at the 2-position with a carboxamide group linked to a 4-diethylamino-2-methylphenyl moiety, at the 3-position with a methyl group, and at the 6-position with a phenyl ring. Such substitutions are critical for modulating biological activity, particularly in oncology and antimicrobial applications, as evidenced by related compounds in the literature .
属性
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4OS/c1-5-27(6-2)19-12-13-20(16(3)14-19)25-23(29)22-17(4)28-15-21(26-24(28)30-22)18-10-8-7-9-11-18/h7-15H,5-6H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCCURFNXMBJPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-[4-(diethylamino)-2-methylphenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by its unique imidazo-thiazole core, which is known for various biological activities. The structural formula can be represented as follows:
This structure allows for interactions with multiple biological targets, contributing to its pharmacological profiles.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases and modulate signaling pathways.
Key Mechanisms:
- Inhibition of Focal Adhesion Kinase (FAK): Recent studies have shown that compounds in the imidazo-thiazole family can inhibit the phosphorylation of FAK, a critical regulator in cancer cell metastasis and survival. This inhibition leads to reduced cell migration and proliferation in cancer cell lines such as mesothelioma .
- Antitumor Activity: The compound has demonstrated significant cytotoxic effects against various cancer cell lines, showing IC50 values in the low micromolar range (0.59 to 2.81 μM), indicating potent antitumor properties .
Biological Activity Overview
Case Studies
Research Findings
Extensive research has been conducted on related compounds within the imidazo-thiazole family, revealing their broad spectrum of biological activities:
- Anticancer Properties: Imidazo-thiazoles have been identified as potential candidates for cancer therapy due to their ability to interfere with critical signaling pathways involved in tumor growth and metastasis.
- Anti-inflammatory Effects: Some derivatives have shown anti-inflammatory properties, which could be beneficial in treating conditions associated with chronic inflammation .
相似化合物的比较
Comparison with Similar Compounds
Structural Analogues within the Imidazo[2,1-b][1,3]thiazole Family
The closest structural analogue is N-(4-acetamidophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide (), which shares the same core but differs in substituents:
- 6-position substitution : The target compound’s phenyl group contrasts with the 3-nitrophenyl group in the analogue, which introduces electron-withdrawing effects that could influence receptor binding or metabolic stability .
Benzo[d]thiazole-2,4-dicarboxamides ()
Compounds such as N4-(4-fluorophenyl)-N2-substituted-benzo[d]thiazole-2,4-dicarboxamides share a carboxamide-functionalized thiazole core but differ in ring fusion (benzothiazole vs. imidazothiazole). Key distinctions include:
- Kinase inhibition : highlights benzo[d]thiazole derivatives as kinase inhibitors with anticancer activity, whereas the target compound’s imidazothiazole core may target different kinases or signaling pathways.
Thiadiazole-Imidazole Hybrids ()
Compounds like 2,5,6-trisubstituted imidazo[2,1-b]-1,3,4-thiadiazoles () and 1,3,4-thiadiazole derivatives () exhibit antimicrobial and antitumor activities. Key comparisons:
- Antimicrobial activity: Thiadiazole-imidazole hybrids in show broad-spectrum antibacterial activity (e.g., against E. coli and P. aeruginosa), while the target compound’s activity remains uncharacterized but could be inferred from structural similarities .
Thiazolecarboxamides in Clinical Use ()
Dasatinib (BMS-354825), a thiazolecarboxamide kinase inhibitor, shares a carboxamide-thiazole motif with the target compound but differs significantly in substitution:
- Substituents: Dasatinib incorporates a pyrimidinyl-amino group and a piperazinyl-hydroxyethyl chain, enabling dual Src/Abl kinase inhibition. The target compound’s diethylamino and phenyl groups may favor alternative targets.
- Pharmacokinetics: Dasatinib’s hydrophilicity (due to the hydroxyethyl-piperazine group) contrasts with the target compound’s lipophilic diethylamino-phenyl group, suggesting differences in bioavailability and tissue distribution .
Data Tables
Table 1: Structural and Functional Comparison of Key Analogues
Table 2: Antimicrobial Activity of Thiadiazole-Imidazole Hybrids ()
| Bacterial Strain | MIC Range (µg/mL) | Most Active Compound |
|---|---|---|
| Escherichia coli | 8–16 | 6-(4-Chlorophenyl) derivative |
| Pseudomonas aeruginosa | 16–32 | 6-(4-Methoxyphenyl) derivative |
| Bacillus subtilis | 4–8 | 6-(2-Nitrophenyl) derivative |
准备方法
Precursor Preparation
2-Aminothiazole Derivatives :
- 5-Phenyl-2-aminothiazole is synthesized by reacting thiourea with phenyl bromopyruvate under reflux in ethanol.
- Methyl substitution at position 3 is introduced using 2-bromo-1-(4-methylphenyl)propan-1-one as the α-haloketone.
α-Haloketone Selection :
Cyclocondensation Reaction
Reaction conditions from Scheme 5 (CONICET):
| Parameter | Value |
|---|---|
| Solvent | Methyl ethyl ketone |
| Temperature | Reflux (80°C) |
| Time | 18 hours |
| Yield (Typical) | 68–72% |
The mechanism involves nucleophilic attack by the thiazole amine on the α-carbon of the bromoketone, followed by intramolecular cyclization.
Carboxamide Functionalization
The 2-carboxamide group is introduced via sequential ester hydrolysis and amide coupling.
Ester to Carboxylic Acid Conversion
- Reagents : LiOH (2.5 equiv), THF/H2O (3:1)
- Conditions : 0°C to room temperature, 12 hours
- Yield : 89% (for analogous compounds)
Amide Coupling with 4-(Diethylamino)-2-Methylaniline
| Component | Quantity |
|---|---|
| Carboxylic acid | 1.0 mmol |
| EDCI | 1.2 mmol |
| HOBt | 1.2 mmol |
| Triethylamine | 3.0 mmol |
| Solvent | Dry DMF (10 mL) |
| Reaction Time | 12 hours at RT |
| Workup | DCM extraction, NaHCO3 wash |
Characterization data for analogous compounds:
- IR : 1665 cm⁻¹ (C=O stretch)
- ¹H NMR (CDCl₃): δ 8.21 (s, 1H, imidazole-H), 7.45–7.32 (m, 5H, phenyl), 3.41 (q, 4H, NCH₂CH₃), 1.21 (t, 6H, CH₂CH₃)
Alternative Synthetic Pathways
Palladium-Mediated Cross-Coupling
- Suzuki coupling installs phenyl groups at C-6 using bromoimidazothiazole and phenylboronic acid
- Requires Pd(PPh₃)₄ (5 mol%), Cs₂CO₃, DMF/H2O
One-Pot Tandem Reactions
- Simultaneous cyclization/amidation using POCl₃ as both cyclizing agent and acylating catalyst
- Reduces steps but yields drop to 52–58%
Purification and Characterization
Chromatography :
- Silica gel column with EtOAc/hexane (1:3 → 1:1 gradient)
- Final recrystallization in ethanol/water (4:1)
Analytical Data :
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₆N₄OS |
| Molecular Weight | 418.6 g/mol |
| HPLC Purity | >98% (C18, MeOH/H2O = 70:30) |
Challenges and Optimization
Regional Selectivity Issues :
- Competing C-5 vs C-6 substitution requires careful bromoketone design
- Steric effects from 3-methyl group lower coupling yields by 15–20%
Scale-Up Considerations :
- EDCI/HOBt replaced with T3P® for safer large-scale amidation
- Continuous flow reactors improve cyclocondensation reproducibility
常见问题
Basic: What are the common synthetic routes for synthesizing N-[4-(diethylamino)-2-methylphenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide?
The synthesis typically involves multi-step organic reactions, starting with cyclization to form the imidazo[2,1-b]thiazole core. Key steps include:
- Cyclization : Precursors like substituted thiazoles undergo cyclization using reagents such as POCl₃ or H₂O₂ under reflux .
- Functionalization : Coupling reactions (e.g., Suzuki-Miyaura) introduce the phenyl and carboxamide groups. Palladium catalysts (e.g., Pd(PPh₃)₄) and ligands are used in cross-coupling steps .
- Purification : Column chromatography or recrystallization in solvents like DMF or ethanol ensures purity .
Advanced: How can reaction conditions be optimized to improve yield during synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
- Catalyst Optimization : Palladium/copper catalysts with ligands like XPhos improve coupling efficiency .
- Temperature Control : Reflux conditions (80–120°C) for cyclization and room temperature for coupling reduce side reactions .
- Real-Time Monitoring : TLC or HPLC tracks reaction progress and identifies byproducts .
Basic: What in vitro assays are suitable for assessing biological activity?
- Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Acetylcholinesterase (AChE) inhibition assays using Ellman’s method .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
- Analog Synthesis : Modify substituents (e.g., diethylamino, phenyl groups) to assess impact on bioactivity .
- Computational Modeling : Density Functional Theory (DFT) or molecular docking predicts binding affinities to targets like kinase enzymes .
- Bioassay Correlation : Pair structural variations (e.g., fluorophenyl vs. methoxyphenyl) with activity data to identify pharmacophores .
Advanced: How to resolve discrepancies in reported biological activity data?
- Assay Standardization : Validate protocols (e.g., cell line passage number, incubation time) to ensure reproducibility .
- Purity Verification : Confirm compound integrity via HPLC (≥95% purity) and ¹H/¹³C NMR .
- Structural Confirmation : X-ray crystallography or 2D NMR (e.g., COSY, HSQC) resolves stereochemical ambiguities .
Basic: What spectroscopic methods are essential for characterization?
- ¹H/¹³C NMR : Assigns proton environments and carbon frameworks (e.g., diethylamino group at δ 1.2–1.4 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ for C₂₉H₃₁N₄OS: 507.2122) .
- IR Spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
Advanced: What strategies mitigate side reactions during functionalization?
- Protecting Groups : Use Boc or Fmoc for amine groups during coupling to prevent undesired substitutions .
- Selective Catalysts : Pd₂(dba)₃ with SPhos ligands minimizes aryl halide homocoupling .
- Low-Temperature Reactions : Conduct nucleophilic substitutions at 0–4°C to control reactivity .
Advanced: How can computational chemistry guide derivative design?
- Reaction Path Search : Quantum chemical calculations (e.g., Gaussian) predict feasible reaction pathways and transition states .
- Machine Learning : Train models on existing SAR data to prioritize high-potential analogs .
- Molecular Dynamics : Simulate binding to biological targets (e.g., DNA topoisomerase II) to optimize substituent geometry .
Basic: What pharmacokinetic properties should be evaluated?
- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) .
- Plasma Protein Binding : Ultrafiltration or equilibrium dialysis assesses % bound to albumin .
Advanced: How to optimize bioavailability through structural modifications?
- Prodrug Design : Introduce ester or phosphate groups to enhance solubility (e.g., convert carboxamide to methyl ester) .
- LogP Adjustment : Replace hydrophobic groups (e.g., phenyl with pyridyl) to improve membrane permeability .
- Crystallinity Reduction : Amorphous solid dispersions with polymers (e.g., PVP) increase dissolution rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
